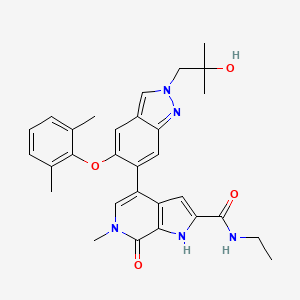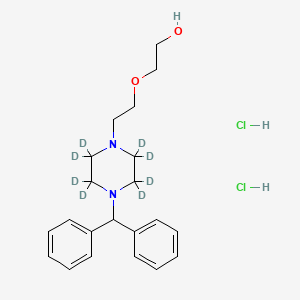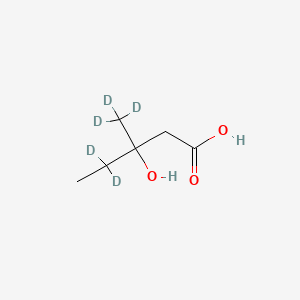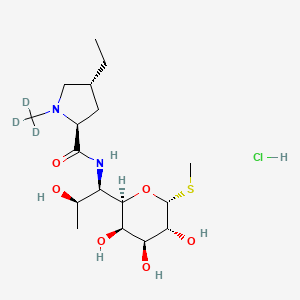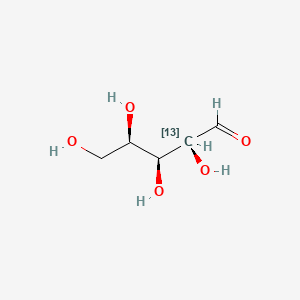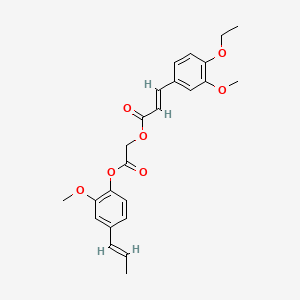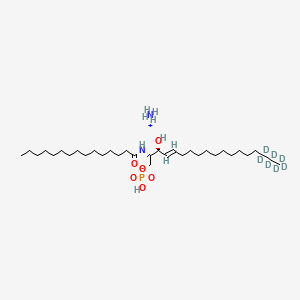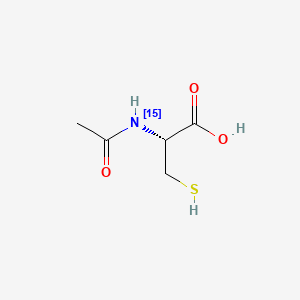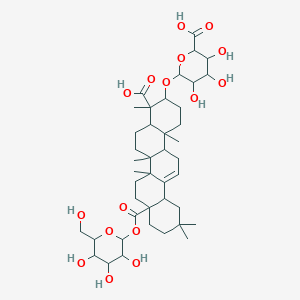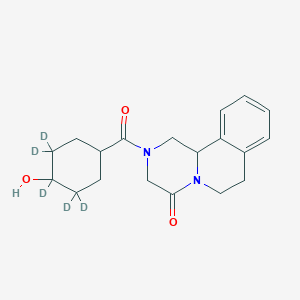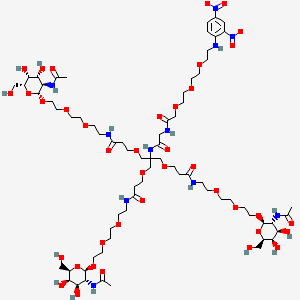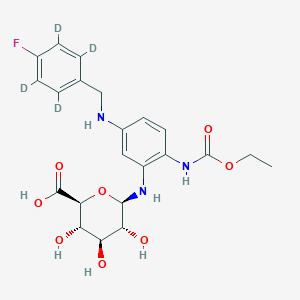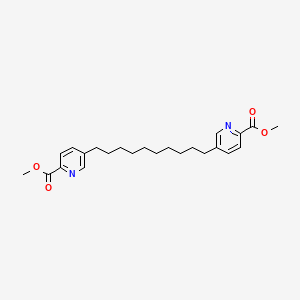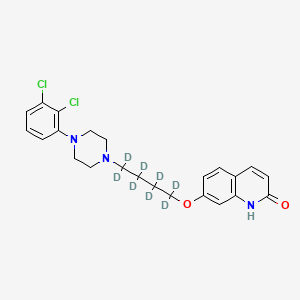
Dehydro Aripiprazole-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroaripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydroaripiprazole. Dehydroaripiprazole is an active metabolite of Aripiprazole, an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The deuterium labeling in Dehydroaripiprazole-d8 is primarily used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8 involves the deuteration of DehydroaripiprazoleThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of Dehydroaripiprazole-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反応の分析
Types of Reactions
Dehydroaripiprazole-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert Dehydroaripiprazole-d8 back to its parent compound, Aripiprazole.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Dehydroaripiprazole-d8 .
科学的研究の応用
Dehydroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of Aripiprazole.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Aripiprazole and its metabolites
作用機序
Dehydroaripiprazole-d8 exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic effects in the treatment of schizophrenia and bipolar disorder. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound’s pharmacokinetics .
類似化合物との比較
Similar Compounds
Dehydroaripiprazole: The non-deuterated form of Dehydroaripiprazole-d8.
Aripiprazole: The parent compound from which Dehydroaripiprazole is derived.
Brexpiprazole: A similar antipsychotic agent with partial agonist activity at dopamine D2 receptors
Uniqueness
Dehydroaripiprazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the compound’s metabolic pathways without altering its pharmacological activity .
特性
分子式 |
C23H25Cl2N3O2 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
InChIキー |
CDONPRYEWWPREK-BQLKVSHCSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


